molecular formula C36H59NO5 B12389377 beta-FXR antagonist 1

beta-FXR antagonist 1

Cat. No.: B12389377
M. Wt: 585.9 g/mol
InChI Key: CLKCLHBPLVDIOB-WYNSFBPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-FXR antagonist 1 is a compound that inhibits the activity of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. It is highly expressed in the liver and intestines and is involved in various physiological processes, including cholesterol homeostasis and inflammation . This compound is of significant interest in scientific research due to its potential therapeutic applications in metabolic disorders and cancer .

Preparation Methods

The synthesis of beta-FXR antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up the laboratory synthesis process, ensuring consistency and quality control through standardized protocols .

Chemical Reactions Analysis

Beta-FXR antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Properties

Molecular Formula

C36H59NO5

Molecular Weight

585.9 g/mol

IUPAC Name

2-[[(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid

InChI

InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27-,30+,33-,34+,35+,36-/m0/s1

InChI Key

CLKCLHBPLVDIOB-WYNSFBPCSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C

Origin of Product

United States

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